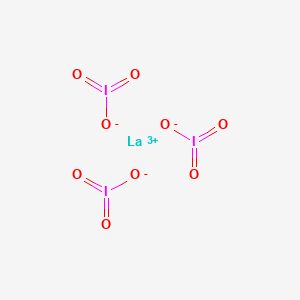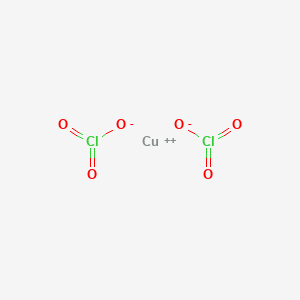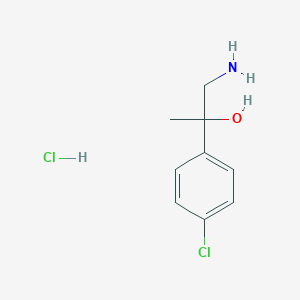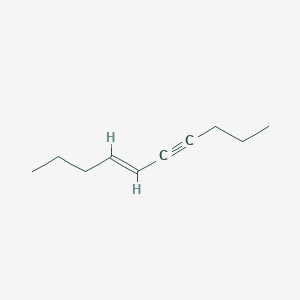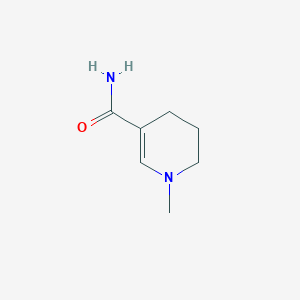
3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI) is a heterocyclic compound that features a pyridine ring with a carboxamide group at the 5-position and a methyl group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI) can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3,4-dihydro-2H-pyridine with methylamine and a suitable carboxylating agent can yield the desired compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems can also enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methyl group at the 1-position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of 3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure but differ in their substitution patterns and biological activities.
Indole Derivatives: Indole derivatives also feature a heterocyclic ring and exhibit diverse biological activities, making them comparable to 3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI).
Uniqueness
3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
14996-98-6 |
|---|---|
Molekularformel |
C7H12N2O |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
1-methyl-3,4-dihydro-2H-pyridine-5-carboxamide |
InChI |
InChI=1S/C7H12N2O/c1-9-4-2-3-6(5-9)7(8)10/h5H,2-4H2,1H3,(H2,8,10) |
InChI-Schlüssel |
WRJAZJAQHNXBHG-UHFFFAOYSA-N |
SMILES |
CN1CCCC(=C1)C(=O)N |
Kanonische SMILES |
CN1CCCC(=C1)C(=O)N |
Synonyme |
3-Pyridinecarboxamide,1,4,5,6-tetrahydro-1-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


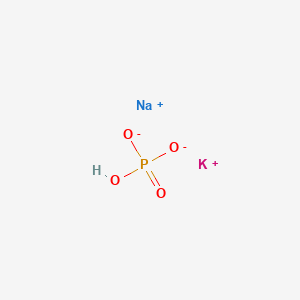
![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)
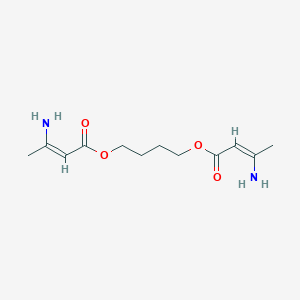
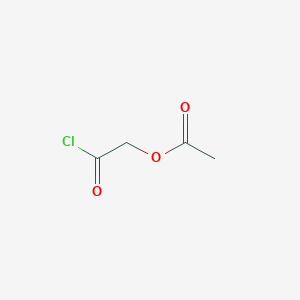


![5-Fluorobenzo[d]oxazol-2(3H)-one](/img/structure/B84565.png)
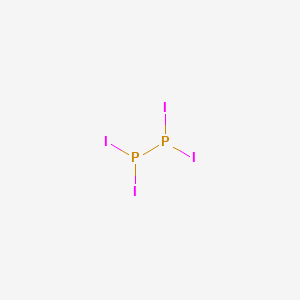
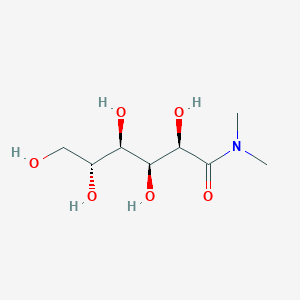
![3-[(Anilinocarbonyl)amino]propanoic acid](/img/structure/B84572.png)
